molecular formula C10H22O3Si B13323845 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Cat. No.: B13323845
M. Wt: 218.36 g/mol
InChI Key: YSNOZTORLKKZMT-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a protected tetrahydrofuran derivative featuring a hydroxyl group at position 3 and a tert-butyldimethylsilyl (TBS) ether group at position 3. This compound is significant in organic synthesis, particularly in nucleoside and carbohydrate chemistry, where selective protection of hydroxyl groups is critical for multi-step reactions. The TBS group enhances stability during synthetic manipulations while allowing selective deprotection under mild fluoride-based conditions .

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3

InChI Key

YSNOZTORLKKZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of the hydroxyl group in tetrahydrofuran-3-ol with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Tetrahydrofuran-3-ol+TBDMSClBase, DCMThis compound\text{Tetrahydrofuran-3-ol} + \text{TBDMSCl} \xrightarrow{\text{Base, DCM}} \text{this compound} Tetrahydrofuran-3-ol+TBDMSClBase, DCM​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDMS group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are often used to remove the TBDMS group.

Major Products

    Oxidation: Formation of tetrahydrofuran-3-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of tetrahydrofuran-3-ol after deprotection.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is widely used in scientific research due to its versatility:

    Chemistry: Used as a protective group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be selectively removed under mild conditions using fluoride ions, allowing for the regeneration of the free hydroxyl group.

Comparison with Similar Compounds

4-(((tert-Butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

  • Structure: Contains a TBS-protected hydroxymethyl group at position 4 of a dihydrofuranone (a lactone ring) .
  • Key Differences :
    • The lactone ring introduces strain and reactivity compared to the saturated tetrahydrofuran in the target compound.
    • The carbonyl group at position 2 enables nucleophilic attacks, unlike the hydroxyl group in the target compound.
  • Applications : Intermediate in natural product synthesis, such as β-keto-SCB2 .

Adenosine Derivatives with Dual TBS Protection

  • Example: (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-ol [50] .
  • Structure : Adenine-linked tetrahydrofuran with two TBS groups (positions 2 and 4).
  • Key Differences :
    • The adenine moiety adds complexity and hydrogen-bonding capacity.
    • Dual TBS protection requires sequential deprotection strategies.
  • Physical Properties : Melting point 170–172°C; TLC Rf(EtOAc) = 0.54 .
  • Applications : Oligonucleotide synthesis, where regioselective protection is essential .

DMT-Protected Tetrahydrofuran Derivatives

  • Example: (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol .
  • Structure : Combines acid-labile DMT (bis(4-methoxyphenyl)(phenyl)methoxy) and TBS groups.
  • Key Differences :
    • DMT enables selective deprotection under acidic conditions, contrasting with TBS’s fluoride sensitivity.
    • Used in solid-phase DNA synthesis .

Aliphatic TBS-Protected Alcohols

  • Example : (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol .
  • Structure : Linear chain with TBS-protected hydroxyl.
  • Key Differences :
    • Lack of cyclic structure reduces steric hindrance during reactions.
    • Demonstrates TBS’s versatility beyond cyclic systems .

Physical and Chemical Properties

Property 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol Adenosine Derivative [50] Dihydrofuranone Derivative
Molecular Weight ~270–300 g/mol (estimated) 683.87 g/mol ~300–350 g/mol (estimated)
Melting Point Not reported 170–172°C Not reported
Deprotection Method TBAF or fluoride ions TBAF TBAF
Solubility Likely soluble in THF, EtOAc Soluble in acetonitrile Soluble in THF

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound, also known as TBDMS-tetrahydrofuran-3-ol, features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This modification is significant as it enhances the compound's stability and solubility, which are crucial for biological activity.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using TBDMS reagents. The general synthetic route includes:

  • Formation of Tetrahydrofuran Derivative : Starting from simple sugars or alcohols.
  • TBDMS Protection : Treating the hydroxyl group with TBDMS chloride in the presence of a base.
  • Purification : Using column chromatography to isolate the desired product.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of TBDMS derivatives. For instance, research has shown that TBDMS derivatives can exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Escherichia coli70 µM
Pseudomonas aeruginosa200 µM

These findings suggest that the compound may serve as a lead structure in developing new antibiotics.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound demonstrate antiviral activity against RNA viruses, including SARS-CoV-2 and Hepatitis C. The mechanism is believed to involve inhibition of viral replication processes.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in MDPI assessed various TBDMS derivatives' antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives had MIC values comparable to those of established antibiotics, highlighting their potential therapeutic use in treating infections caused by resistant bacteria .
  • Antiviral Research :
    A recent investigation focused on the antiviral properties of TBDMS compounds against SARS-CoV-2. The study found that these compounds could inhibit viral entry into host cells, suggesting their potential application in COVID-19 therapeutics .

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) group in 4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol, and how does it influence synthetic workflows?

The TBDMS group acts as a robust protecting group for hydroxyl functionalities, enabling selective reactivity in multi-step syntheses. Its steric bulk shields the oxygen atom from undesired reactions (e.g., oxidation or nucleophilic substitution) while allowing orthogonal deprotection under mild fluoride-based conditions (e.g., TBAF). This is critical in carbohydrate chemistry and nucleoside analog synthesis, where precise regioselectivity is required .

Q. What synthetic strategies are employed to prepare this compound?

A typical approach involves:

  • Step 1: Protection of a precursor diol or triol with TBDMSCl in the presence of a base (e.g., imidazole) under anhydrous conditions.
  • Step 2: Stereoselective oxidation or reduction to install the hydroxyl group at the 3-position.
  • Step 3: Purification via silica gel chromatography using hexane/ethyl acetate gradients to isolate the silyl-protected product . Example: details a lithium-based reduction step for similar TBDMS-protected intermediates, emphasizing temperature control (−78°C to 0°C) to preserve stereochemistry.

Q. How is the purity and structural integrity of this compound validated in research settings?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm stereochemistry and silyl group integration (e.g., characteristic TBDMS signals at δ 0.1–0.3 ppm for Si-CH3_3).
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Chiral HPLC: For enantiomeric excess determination, critical given the compound’s stereochemical sensitivity .

Advanced Research Questions

Q. How does the stereochemistry at the 3- and 4-positions of the tetrahydrofuran ring affect reactivity in glycosylation or coupling reactions?

The (3S,4R) configuration (as in Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol) dictates axial vs. equatorial orientation of functional groups, influencing transition-state interactions. For instance, axial hydroxyl groups may enhance hydrogen bonding in enzymatic or catalytic systems, while equatorial TBDMS groups minimize steric hindrance during nucleophilic attacks. This stereoelectronic control is pivotal in synthesizing biologically active molecules like antiviral nucleosides .

Q. What experimental precautions are necessary to prevent premature deprotection of the TBDMS group during downstream reactions?

  • Avoid Protic Solvents: Use anhydrous THF or DCM to prevent acid-/base-catalyzed cleavage.
  • Temperature Control: Limit exposure to >40°C to avoid thermal desilylation.
  • Inert Atmosphere: Conduct reactions under argon/nitrogen to exclude moisture. Example: highlights the use of acetonitrile/water mixtures at 37°C for controlled thiol-mediated reactions without silyl group degradation.

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects?

  • VT-NMR (Variable Temperature NMR): To freeze conformational exchange and simplify splitting patterns.
  • NOESY/ROESY: To assign spatial proximity of protons and confirm ring puckering.
  • DFT Calculations: Compare experimental 1^1H-13^{13}C coupling constants with computed values for stereochemical validation .

Q. What methodologies enable the incorporation of this compound into complex natural product syntheses?

  • Cross-Coupling Reactions: Suzuki-Miyaura or Sonogashira couplings to append aromatic/alkyne moieties.
  • Ring-Opening Metathesis: To functionalize the tetrahydrofuran scaffold.
  • Enzymatic Resolution: Lipases or esterases for kinetic resolution of racemic mixtures. demonstrates its use in synthesizing triazolo-pyrimidine derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the TBDMS group’s stability under reaction conditions.

Data Contradiction Analysis

Q. How should discrepancies in reported yields for TBDMS-protected intermediates be addressed?

  • Re-examine Reaction Stoichiometry: Excess silylating agent (1.5–2.0 eq.) may improve conversion.
  • Monitor Reaction Progress: Use TLC or in situ IR to detect incomplete protection.
  • Purification Artifacts: Silica gel acidity can inadvertently cleave silyl ethers; neutralize columns with triethylamine pre-use .

Q. Why might catalytic asymmetric syntheses of this compound exhibit variable enantioselectivity?

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents.
  • Catalyst Loading: Sub-optimal ratios of chiral ligands (e.g., BINOL derivatives) to metal centers (e.g., Ti(OiPr)4_4) can reduce ee%.
  • Substrate Purity: Trace impurities in starting materials (e.g., diol precursors) may poison catalysts .

Methodological Best Practices

Q. What advanced techniques are recommended for characterizing labile derivatives of this compound?

  • Cryogenic NMR Probes: Enhance resolution for thermally sensitive samples.
  • X-ray Crystallography: To unambiguously assign absolute configuration.
  • In-line Analytics: LC-MS monitoring for real-time reaction optimization .

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